Zoliflodacin

Catalog No.
S004111
CAS No.
1620458-09-4
M.F
C22H22FN5O7
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zoliflodacin

CAS Number

1620458-09-4

Product Name

Zoliflodacin

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione

Molecular Formula

C22H22FN5O7

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N

SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Synonyms

ETX0914; ETX-0914; ETX 0914; AZD0914; AZD-0914; AZD 0914; Zoliflodacin; CAS#1620458-09-4.;(2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((S)-4-methyl-2-oxooxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5,5'-

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O

Description

The exact mass of the compound Zoliflodacin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Unique Mechanism of Action

Zoliflodacin works by inhibiting bacterial type II topoisomerases, enzymes essential for DNA replication and repair. Unlike existing fluoroquinolone antibiotics, zoliflodacin targets distinct binding sites on these enzymes, offering a potential advantage against bacteria that have developed resistance to other antibiotics. This unique mechanism of action makes zoliflodacin a valuable candidate for addressing the growing threat of antibiotic resistance.

Broad-Spectrum Activity

While primarily developed to combat Neisseria gonorrhoeae, the causative agent of gonorrhea, zoliflodacin exhibits activity against a wider range of bacteria. Preclinical studies have demonstrated its effectiveness against Gram-positive, fastidious Gram-negative, and atypical pathogens, including Staphylococcus aureus and Mycoplasma pneumoniae.

Zoliflodacin is a novel spiropyrimidinetrione antibiotic primarily developed for the treatment of gonorrhea, particularly targeting strains resistant to existing therapies. Its chemical formula is C22H22FN5O7C_{22}H_{22}FN_5O_7, and it has a molecular weight of approximately 487.44 g/mol. The compound exhibits a unique structure characterized by a complex arrangement of rings, which contributes to its mechanism of action against bacterial pathogens, particularly Neisseria gonorrhoeae and Staphylococcus aureus .

As mentioned earlier, zoliflodacin inhibits the ATPase subunit of bacterial type II topoisomerase, preventing DNA strand passage and leading to cell death. This unique mechanism offers potential advantages against bacteria resistant to fluoroquinolones that target the gyrase subunit.

  • Toxicity: Zoliflodacin appears to be well-tolerated in clinical trials, with no serious adverse events reported.
  • Carcinogenicity: Long-term carcinogenicity studies are still ongoing, but initial data suggests no significant carcinogenic potential.
  • Other hazards: No major flammability or reactivity concerns have been identified.

Zoliflodacin functions as a bactericidal agent by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition leads to the stabilization of DNA cleavage complexes, preventing the religation of DNA strands after cleavage . The antibiotic binds at the same site as quinolones but does not utilize the water-metal ion bridge typically involved in quinolone action, making it less susceptible to resistance mechanisms that target this pathway .

Zoliflodacin demonstrates potent antibacterial activity against Neisseria gonorrhoeae, with minimal inhibitory concentrations (MICs) often reported around 4 µg/mL . Its unique mechanism allows it to maintain efficacy even against multi-drug-resistant strains, which are increasingly prevalent in clinical settings. Studies indicate that zoliflodacin has a low frequency of resistance development compared to traditional antibiotics, making it a promising candidate for treating resistant infections .

The synthesis of zoliflodacin is accomplished through a stereoselective process involving nine steps from readily available starting materials. This method ensures high purity and yield, which is crucial for pharmaceutical applications . The synthetic pathway has been optimized to facilitate the production of zoliflodacin while minimizing by-products.

Zoliflodacin is primarily indicated for the treatment of gonorrhea, especially in cases where conventional antibiotics fail due to resistance. Its development is part of a broader effort to address the growing challenge of antibiotic resistance in sexually transmitted infections . Additionally, research is ongoing to explore its potential applications against other bacterial infections.

Interaction studies have shown that zoliflodacin's pharmacokinetics can be affected by food intake; specifically, the absorption rate is delayed when taken with food. For instance, the time to reach maximum concentration increases significantly in fed states compared to fasting . Understanding these interactions is essential for optimizing dosing regimens in clinical settings.

Zoliflodacin shares structural and functional similarities with several other antibiotics, particularly within the fluoroquinolone class. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionResistance Profile
ZoliflodacinSpiropyrimidinetrioneInhibits DNA gyrase and topoisomerase IVLow frequency of resistance
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVHigh frequency of resistance
LevofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVModerate frequency of resistance
MoxifloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IVModerate frequency of resistance

Zoliflodacin's distinct binding properties and lower propensity for resistance development make it a unique addition to the arsenal against antibiotic-resistant bacteria .

Zoliflodacin represents a groundbreaking achievement in antibacterial drug discovery, emerging as the first member of the spiropyrimidinetrione class of DNA gyrase inhibitors [8]. The compound, formally designated as (2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]-1,2,4,4a-tetrahydro-2'H,6H-spiro[ [1] [2]-oxazolo[4,5-g] [1] [4]oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione, possesses a molecular formula of C₂₂H₂₂FN₅O₇ and a molecular weight of 487.44 g/mol [1] [2]. The development of this complex spirocyclic architecture originated from high-throughput screening efforts at Pharmacia & Upjohn, which identified compound PNU-286607 as a promising lead compound with antibacterial activity targeting bacterial DNA gyrase [3] [9].

Retrosynthetic Analysis of Spiropyrimidinetrione Core

The retrosynthetic analysis of zoliflodacin reveals a sophisticated disconnection strategy centered around the construction of the spiropyrimidinetrione core through a key tertiary amino effect reaction (T-reaction) [12] [14]. The retrosynthetic approach begins with the identification of the spirocyclic junction as the primary disconnection point, leading to the recognition that the spiropyrimidinetrione moiety can be assembled from barbituric acid and an appropriately functionalized aldehyde precursor [14].

The retrosynthetic pathway proceeds through several critical disconnections. The benzisoxazole scaffold is identified as arising from readily available starting materials through directed metalation chemistry [12]. The morpholine ring system, which provides crucial stereochemical control, is incorporated through nucleophilic substitution reactions on appropriately positioned halogenated intermediates [14]. The aldehyde functionality, essential for the spirocyclization reaction, is revealed through protection-deprotection strategies involving acetal formation and hydrolysis [14].

A key strategic decision in the retrosynthetic analysis involves the timing of stereochemical control. The synthesis employs (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary to establish the desired stereochemistry at multiple centers [14] [16]. This approach enables the formation of the spirocyclic center with excellent diastereoselectivity while maintaining synthetic efficiency.

Stereoselective Synthesis Pathways

The stereoselective synthesis of zoliflodacin has been achieved through multiple pathways, with the most successful route involving a nine-step sequence from readily available starting materials [9] [12]. The synthesis demonstrates remarkable stereochemical control, particularly in the formation of the spirocyclic center through the tertiary amino effect reaction.

The primary stereoselective pathway begins with the preparation of a pentasubstituted pyridine intermediate bearing appropriately positioned aldehyde and dimethylmorpholine substituents [12]. This intermediate is constructed through directed metalation reactions that allow for precise substitution patterns. The key stereocontrolling element is the (2R,6R)-2,6-dimethylmorpholine moiety, which directs the facial selectivity of subsequent transformations [16].

The pivotal tertiary amino effect reaction occurs when the chiral morpholine-containing aldehyde intermediate undergoes reaction with barbituric acid at elevated temperatures [12] [14]. This transformation proceeds through a 1,5-hydrogen shift mechanism followed by epimerization and cyclization to form the spiropyrimidinetrione core [20]. Under optimized conditions at 110°C, this reaction affords a thermodynamic 9:1 diastereomeric mixture favoring the desired (2R,4S,4aS) configuration [14].

Alternative synthetic approaches have been developed to improve cost-effectiveness and scalability. These include the use of meso-2,6-dimethylmorpholine as a starting material, which allows for the preparation of racemic intermediates that can be resolved through chiral chromatography [14]. Additionally, modified reaction conditions employing lower temperatures (80°C) in the presence of hydrochloric acid have been shown to provide better stereochemical control while avoiding undesired diastereomer formation [14].

Key Intermediate Compounds and Reaction Optimization

The synthesis of zoliflodacin involves several critical intermediates that require careful optimization to achieve acceptable yields and stereochemical purity [14]. The most significant intermediates include the pentasubstituted pyridine precursor, the protected aldehyde intermediate, and the morpholine-substituted benzisoxazole derivatives.

The pentasubstituted pyridine intermediate represents a particularly challenging synthetic target due to the requirement for differential substitution at all five carbon atoms of the pyridine ring [12]. This intermediate is prepared through a series of directed metalation reactions that exploit the directing effects of various functional groups. The aldehyde substituent is introduced through formylation reactions, while the morpholine substituent is installed via nucleophilic aromatic substitution.

Reaction optimization studies have focused on several key transformations. The nucleophilic substitution reactions for installing the morpholine groups have been optimized using various bases and solvents [14]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile has proven particularly effective for these transformations, providing good yields while minimizing side reactions. Temperature control has been identified as critical, with optimal results obtained at reflux temperatures.

The spirocyclization reaction has undergone extensive optimization to maximize yield and stereoselectivity [14]. Studies have shown that the reaction temperature significantly affects the diastereomeric ratio, with higher temperatures favoring the thermodynamically stable product. The choice of solvent and the presence of acid catalysts have also been optimized. Ethanol containing hydrochloric acid has been found to provide optimal conditions for both ketal hydrolysis and the subsequent spirocyclization reaction.

Protection strategies for the aldehyde functionality have been extensively investigated [14]. Ethylene glycol acetals have proven most effective, providing stability during subsequent transformations while being readily hydrolyzed under mild acidic conditions. The timing of deprotection has been optimized to occur in situ during the spirocyclization reaction, thereby avoiding isolation of unstable aldehyde intermediates.

Process Chemistry Considerations for Scale-Up

The development of a commercially viable synthesis of zoliflodacin has required extensive process chemistry optimization to address challenges associated with large-scale production [34] [35]. The current manufacturing process involves eleven synthetic steps with four isolated intermediates, presenting significant challenges for industrial implementation [35].

Current industrial synthesis efforts focus on several critical process development areas. The Active Pharmaceutical Ingredient (API) development has identified process safety as a primary concern, particularly for reactions involving cryogenic lithiation steps [35]. Alternative non-cryogenic approaches are under investigation to improve safety profiles and reduce manufacturing costs. The development of alternative routes to the chiral morpholine starting materials has been prioritized to significantly reduce production costs [35].

Polymorphism studies have been conducted to ensure consistent physical properties of the API across different manufacturing scales [35]. These studies are essential for maintaining bioavailability and stability characteristics of the final drug product. The spray-drying process for rendering the API amorphous has been identified as a critical manufacturing step requiring specialized equipment and expertise [34].

Process analytical technology has been implemented to monitor critical process parameters and critical material attributes throughout the manufacturing sequence [34]. Risk assessment protocols have been established for commercial-scale production, focusing on the identification and control of process-related impurities. The development of validated analytical methods for both assay and impurity determination has been completed to support regulatory submissions [34].

Solvent selection and recovery strategies have been optimized to minimize environmental impact and reduce manufacturing costs [34]. The multi-step synthesis generates significant quantities of organic waste, necessitating the development of efficient solvent recycling protocols. Continuous flow chemistry approaches are being investigated as potential alternatives to traditional batch processing for certain synthetic steps [38].

The granule formulation development has addressed challenges associated with the amorphous nature of the API [34]. The spray-drying process requires careful control of temperature and airflow parameters to maintain product quality. Packaging considerations for the granule formulation have been optimized to ensure stability during storage and transport, with particular attention to moisture control and photostability requirements [34].

XLogP3

1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

487.15032622 g/mol

Monoisotopic Mass

487.15032622 g/mol

Heavy Atom Count

35

Appearance

Solid powder

UNII

FWL2263R77

Drug Indication

Treatment of gonococcal infection

Wikipedia

Zoliflodacin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types